molecular formula C14H10MnO6 B1144363 Manganese disalicylate CAS No. 18917-85-6

Manganese disalicylate

Cat. No.: B1144363
CAS No.: 18917-85-6
M. Wt: 329.163649
Attention: For research use only. Not for human or veterinary use.
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Description

Bacitracin Methylene Disalicylate (BMD) is a widely used feed additive in animal nutrition, primarily functioning as an antibiotic growth promoter. It is a complex of bacitracin (a polypeptide antibiotic) and methylene disalicylate, which enhances stability and bioavailability . BMD is incorporated into diets to improve intestinal health, modulate gut microbiota, and enhance nutrient absorption in livestock, particularly in weaned animals like rabbits and poultry . Typical inclusion rates range from 15–55 ppm in feed, depending on the growth phase and species .

Properties

IUPAC Name

2-carboxyphenolate;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIKUNPJXSWSMD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10MnO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18917-85-6
Record name Bis[2-(hydroxy-κO)benzoato-κO]manganese
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18917-85-6
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Record name Manganese disalicylate
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Comparison with Similar Compounds

Antibiotics: BMD vs. Virginiamycin

BMD and Virginiamycin are both antibiotics used in phased feeding programs. In broiler diets, BMD (55 ppm) is often administered during the starter phase (1–21 days), while Virginiamycin (15 ppm) is used in the finisher phase (22–42 days) to reduce antibiotic resistance risks . Studies show BMD specifically enhances intestinal morphology (e.g., villus height) and reduces pathogenic bacteria like Clostridium, whereas Virginiamycin focuses on broad-spectrum antimicrobial activity .

Probiotics and Prebiotics: BMD vs. Bacillus subtilis

Probiotics like Bacillus subtilis (0.005% inclusion) promote growth performance through competitive exclusion of pathogens and enzyme production. In contrast, BMD (0.05% inclusion) directly suppresses bacterial growth. While BMD improves feed efficiency by 5–7%, probiotics offer longer-term gut health benefits without contributing to antibiotic resistance .

Manganese Sources: BMD vs. Manganese Sulfate

BMD contributes minimal manganese (Mn) compared to dedicated Mn supplements like Mn sulfate (MnSO₄·H₂O), which provides 75 mg Mn/kg diet . Mn sulfate is critical for skeletal development and enzyme function, whereas BMD’s primary role is antimicrobial. Combining BMD with Mn sulfate in feed formulations addresses both gut health and Mn deficiency .

Growth Promoters: BMD vs. Ractopamine and Phytogenics

Ractopamine, a β-adrenergic agonist, enhances lean muscle growth but is banned in many regions due to residue concerns. BMD, in contrast, is globally approved for use. Phytogenic compounds (e.g., plant extracts) improve antioxidant status but lack BMD’s consistent efficacy in modulating microbiota .

Data Tables

Table 1: Key Properties of BMD and Comparators

Compound Primary Function Inclusion Rate (ppm) Key Benefits Limitations References
BMD Antibiotic 15–55 Enhances intestinal morphology, reduces pathogens Risk of antibiotic resistance
Virginiamycin Antibiotic 15 Broad-spectrum antimicrobial activity Phased use required
Mn Sulfate Mn supplement 75 mg Mn/kg Supports skeletal development, enzyme function No direct antimicrobial effect
Bacillus subtilis Probiotic 0.005% Long-term gut health, enzyme production Lower immediate efficacy vs. BMD

Table 2: Impact on Growth Performance in Poultry

Compound Weight Gain Improvement (%) Feed Conversion Ratio (FCR) Intestinal Villus Height (µm) Reference
BMD 8–10 1.45 450
Phytogenic Blend 5–7 1.55 420
Mn Sulfate N/A N/A N/A

Q & A

Basic Research Questions

Q. What established methodologies ensure high-purity synthesis of manganese disalicylate, and how can reproducibility be validated?

  • Methodological Answer : Optimize synthesis by controlling stoichiometric ratios (e.g., 1:2 Mn²⁺ to disalicylate ligand), solvent selection (e.g., ethanol/water mixtures), and reaction temperature (60–80°C). Purification via recrystallization or column chromatography should be followed by characterization using XRD for crystallinity and HPLC for purity (>98%). Reproducibility requires detailed documentation of parameters (e.g., pH, agitation rate) and cross-validation using independent spectroscopic methods (FTIR, NMR) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Use XRD for crystallographic analysis, FTIR to confirm ligand coordination (e.g., shifts in carboxylate peaks at ~1600 cm⁻¹), and UV-Vis spectroscopy to monitor electronic transitions. Thermogravimetric analysis (TGA) assesses thermal stability, while HPLC-MS validates molecular weight and purity. For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) measures manganese content .

Q. How should researchers systematically evaluate factors affecting this compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct kinetic studies under varying pH (2–12), temperature (4–37°C), and ionic strength. Monitor degradation via UV-Vis absorbance changes or HPLC retention time shifts. Use Arrhenius plots to predict shelf-life, and identify degradation products with LC-MS. Buffer systems (e.g., phosphate, acetate) should be employed to isolate pH-specific effects .

Advanced Research Questions

Q. How can contradictions in reported pharmacological efficacy of this compound be resolved across independent studies?

  • Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., dosage, administration routes, biological models). Replicate studies under standardized conditions (e.g., OECD guidelines for in vivo assays) and validate results using orthogonal assays (e.g., DPPH for antioxidant activity vs. cellular ROS assays). Statistical tools like ANOVA or Bayesian inference can quantify variability and significance thresholds .

Q. What experimental strategies elucidate the chelation mechanisms of this compound in biological systems?

  • Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe Mn-ligand coordination geometry in situ. Computational modeling (DFT or MD simulations) predicts binding energetics and redox behavior. Competitive ligand displacement assays using EDTA or transferrin can quantify binding affinity. Synchrotron-based techniques track spatial distribution in tissue samples .

Q. How should comparative studies evaluate this compound’s antioxidant activity against other Mn-based complexes?

  • Methodological Answer : Design dose-response assays (e.g., IC₅₀ comparisons) using standardized models (e.g., linoleic acid peroxidation or HepG2 cells under oxidative stress). Control variables include Mn²⁺ release rates (measured via ICP-MS) and membrane permeability (confocal microscopy with ROS-sensitive dyes). Statistical validation requires power analysis to determine sample sizes and minimize Type I/II errors .

Q. What methodologies assess long-term stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., PBS at 37°C, pH 7.4) and use accelerated aging studies (e.g., 40–60°C) to extrapolate degradation kinetics. LC-MS/MS identifies hydrolytic or oxidative byproducts, while EPR spectroscopy detects free radical formation. Compare stability against structural analogs (e.g., Mn-salicylate) to isolate ligand-specific effects .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., XRD and SAED for crystallinity) and apply Bland-Altman plots to assess inter-method variability .
  • Experimental Design : Align with guidelines from toxicological profiles (e.g., ATSDR frameworks for metal-ligand complexes) and journal protocols (e.g., Beilstein Journal’s reproducibility standards) .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and Bonferroni corrections for multiple comparisons .

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